2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound characterized by its unique structure, which includes dichlorophenoxy and dimethylaminophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of the 2,4-dichlorophenoxy intermediate through a nucleophilic substitution reaction.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst to form the hydrazone derivative.
Acylation: The final step involves the acylation of the hydrazone derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, hydrazine derivatives, and substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 2,4-Dichlorobenzoate
- 2,4-Dichlorophenyl 2-Chlorobenzoate
- 3,4-Dichlorophenyl 2-(2,4-Dichlorophenoxy)acetate
- 2,4-Dichlorophenyl N-(2,5-Difluorophenyl)carbamate
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide stands out due to its unique hydrazone linkage and the presence of both dichlorophenoxy and dimethylaminophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H20Cl2N4O3 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H20Cl2N4O3/c1-25(2)15-6-3-13(4-7-15)10-23-24-18(26)11-22-19(27)12-28-17-8-5-14(20)9-16(17)21/h3-10H,11-12H2,1-2H3,(H,22,27)(H,24,26)/b23-10+ |
InChI Key |
MIJBIKUKLJCITL-AUEPDCJTSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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